

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of ZX-29

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Compound of Interest

Compound Name: ZX-29

Cat. No.: B12415837

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Introduction

ZX-29 is an investigational small molecule inhibitor of the novel kinase, Target Kinase 1 (TK1), a key regulator in the "Inflamma-Stress" cellular signaling pathway. Dysregulation of the Inflamma-Stress pathway has been implicated in a variety of autoimmune and inflammatory disorders. By targeting TK1, **ZX-29** aims to modulate downstream inflammatory responses and restore cellular homeostasis. This document provides a comprehensive overview of the current understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of **ZX-29**.

Pharmacokinetics

The pharmacokinetic profile of **ZX-29** has been characterized through a series of in vitro and in vivo preclinical studies, as well as a Phase I clinical trial in healthy volunteers.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

A summary of the key ADME parameters for **ZX-29** is presented below.

Parameter	In Vitro (Human Liver Microsomes)	Preclinical (Rodent Model)	Phase I (Human Volunteers)
Absorption			
Bioavailability (F%)	N/A	~60% (Oral)	~75% (Oral)
Tmax (hours)	N/A	1.5	2.0
Distribution			
Protein Binding (%)	98.5% (primarily to albumin)	99.1%	98.8%
Volume of Distribution (L/kg)	N/A	15.2	12.5
Metabolism			
Primary Metabolic Pathway	CYP3A4-mediated oxidation	CYP3A4-mediated oxidation	CYP3A4-mediated oxidation
Major Metabolites	M1 (inactive), M2 (minor activity)	M1, M2	M1, M2
Excretion			
Half-life ($t_{1/2}$, hours)	N/A	8.2	10.5
Clearance (mL/min/kg)	N/A	25.8	18.2
Primary Route of Elimination	Hepatic	Biliary (fecal) and Renal	Primarily Renal (as metabolites)

Experimental Protocols: Pharmacokinetic Studies

In Vitro Metabolism:

Human liver microsomes were incubated with **ZX-29** (1 μ M) in the presence of NADPH at 37°C. Samples were taken at various time points and analyzed by LC-MS/MS to determine the rate of metabolism and identify major metabolites.

Preclinical Pharmacokinetics (Rodent Model):

Male Sprague-Dawley rats (n=6 per group) were administered **ZX-29** either intravenously (5 mg/kg) or orally (20 mg/kg). Blood samples were collected at predetermined intervals over 24 hours. Plasma concentrations of **ZX-29** and its metabolites were quantified using a validated LC-MS/MS method.

Phase I Clinical Trial:

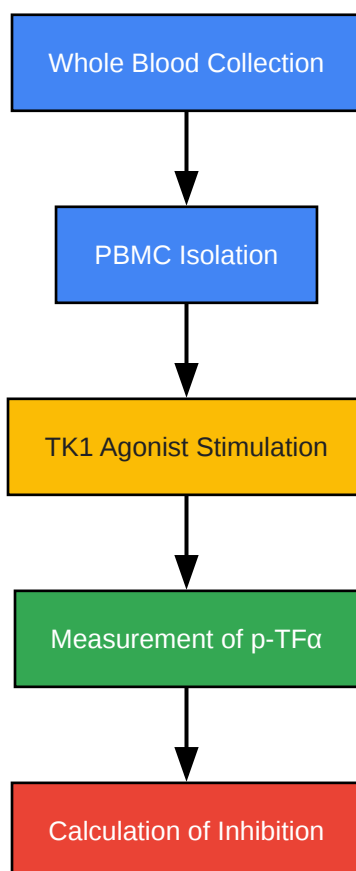
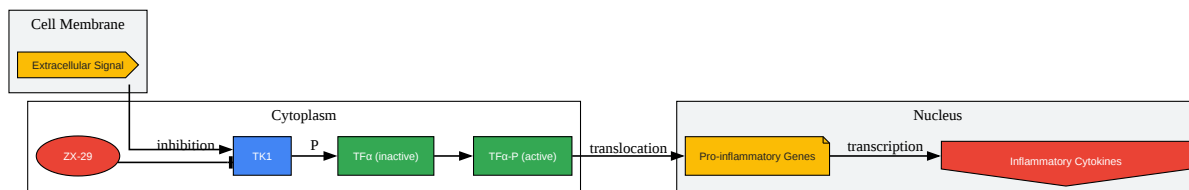
A single ascending dose study was conducted in healthy male volunteers (n=8 per dose cohort). Participants received a single oral dose of **ZX-29** (ranging from 50 mg to 800 mg). Serial blood and urine samples were collected over 48 hours to assess the PK profile.

Pharmacodynamics

The pharmacodynamic effects of **ZX-29** are directly linked to its inhibition of TK1 and the subsequent modulation of the Inflamma-Stress signaling pathway.

Mechanism of Action

ZX-29 is a potent and selective ATP-competitive inhibitor of TK1. The binding of **ZX-29** to the ATP-binding pocket of TK1 prevents the phosphorylation of its downstream substrate, Transcription Factor Alpha (TF α). This, in turn, inhibits the translocation of TF α to the nucleus and the subsequent transcription of pro-inflammatory cytokines, such as IL-6 and TNF- α .



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